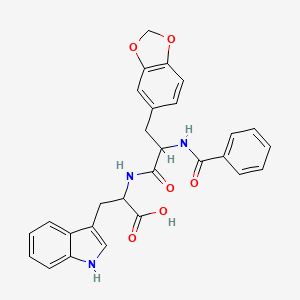![molecular formula C13H21N5O2S B6101638 4-[4-(methylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6101638.png)
4-[4-(methylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(methylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, commonly known as MPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPS is a potent inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell growth, proliferation, and differentiation. As a result, MPS has been investigated for its ability to modulate these processes and potentially serve as a therapeutic agent for various diseases.
作用机制
MPS exerts its effects by inhibiting the activity of CK2, a protein kinase that regulates the activity of many cellular proteins involved in cell growth, proliferation, and differentiation. By inhibiting CK2, MPS can modulate these processes and potentially serve as a therapeutic agent for various diseases.
Biochemical and Physiological Effects:
MPS has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, modulation of neurotransmitter receptor activity, and enhancement of chemotherapy drug efficacy. MPS has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using MPS in lab experiments is its selectivity for CK2, which allows for targeted modulation of cellular processes that are regulated by this protein kinase. However, MPS has some limitations, including its relatively low solubility in aqueous solutions and its potential to interact with other cellular proteins and enzymes.
未来方向
There are several potential future directions for research on MPS, including:
1. Development of more efficient synthesis methods for MPS that yield higher purity and yield.
2. Investigation of the effects of MPS on other cellular processes and pathways beyond CK2.
3. Exploration of the potential therapeutic applications of MPS in various diseases, including cancer, neurological disorders, and inflammatory diseases.
4. Development of novel MPS derivatives with improved solubility, selectivity, and efficacy.
5. Investigation of the potential side effects and toxicity of MPS in animal models to assess its safety for human use.
In conclusion, MPS is a promising compound with potential applications in scientific research and therapeutic development. Its ability to modulate cellular processes by targeting CK2 makes it a valuable tool for investigating the mechanisms of various diseases and developing new treatments. Further research is needed to fully understand the potential of MPS and its derivatives and to develop safe and effective therapeutic interventions.
合成方法
MPS can be synthesized using several different methods, including the reaction of 6-chloro-4-(1-pyrrolidinyl)pyrimidine with N-methylpiperazine and sulfonyl chloride, or the reaction of 4-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine with N-methylpiperazine and methanesulfonyl chloride. Both methods require careful control of reaction conditions and purification steps to obtain high yields of pure MPS.
科学研究应用
MPS has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer biology and neurobiology. In cancer biology, MPS has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is often overexpressed in cancer cells and contributes to their survival and resistance to chemotherapy. MPS has also been investigated for its potential to enhance the efficacy of chemotherapy drugs and reduce their side effects.
In neurobiology, MPS has been studied for its ability to modulate the activity of neurotransmitter receptors, particularly the NMDA receptor, which plays a crucial role in learning and memory. MPS has been shown to enhance the activity of NMDA receptors in certain brain regions, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-21(19,20)18-8-6-17(7-9-18)13-10-12(14-11-15-13)16-4-2-3-5-16/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWYWNMRPHYARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6101559.png)
![N-(3-cyclopentylpropyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B6101565.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6101572.png)
![6-{[2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B6101581.png)
![N-1,3-benzodioxol-5-yl-1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinamine](/img/structure/B6101597.png)
![2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B6101608.png)
![1-(3-methoxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6101630.png)



![N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6101655.png)
![2-(2,5-dichlorophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6101667.png)
![1-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6101668.png)
![ethyl [1-({[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6101675.png)